Cas no 1261886-14-9 (3-Hydroxyquinoline-4-acetonitrile)

3-Hydroxyquinoline-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Hydroxyquinoline-4-acetonitrile
-
- インチ: 1S/C11H8N2O/c12-6-5-9-8-3-1-2-4-10(8)13-7-11(9)14/h1-4,7,14H,5H2
- InChIKey: FXYBIQGZWLIKRX-UHFFFAOYSA-N
- SMILES: OC1=CN=C2C=CC=CC2=C1CC#N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- トポロジー分子極性表面積: 56.9
- XLogP3: 1.5
3-Hydroxyquinoline-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189000624-250mg |
3-Hydroxyquinoline-4-acetonitrile |
1261886-14-9 | 98% | 250mg |
762.80 USD | 2021-06-01 | |
Alichem | A189000624-1g |
3-Hydroxyquinoline-4-acetonitrile |
1261886-14-9 | 98% | 1g |
1,908.90 USD | 2021-06-01 | |
Alichem | A189000624-500mg |
3-Hydroxyquinoline-4-acetonitrile |
1261886-14-9 | 98% | 500mg |
1,034.03 USD | 2021-06-01 |
3-Hydroxyquinoline-4-acetonitrile 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
3-Hydroxyquinoline-4-acetonitrileに関する追加情報
Research Brief on 3-Hydroxyquinoline-4-acetonitrile (CAS: 1261886-14-9): Recent Advances and Applications in Chemical Biology and Medicine
3-Hydroxyquinoline-4-acetonitrile (CAS: 1261886-14-9) has emerged as a promising scaffold in medicinal chemistry and chemical biology research due to its unique structural features and diverse pharmacological activities. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents, particularly in the areas of anti-infectives, anticancer drugs, and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential applications in drug discovery.
Recent synthetic chemistry advancements have demonstrated efficient pathways for producing 3-Hydroxyquinoline-4-acetonitrile derivatives with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that achieved 85% yield while maintaining excellent regioselectivity. The methodology employed copper-catalyzed cyclization followed by nitrile introduction, offering significant advantages over traditional multi-step approaches in terms of both efficiency and environmental impact.
In pharmacological research, 3-Hydroxyquinoline-4-acetonitrile derivatives have shown remarkable inhibitory activity against several disease-relevant targets. Particularly noteworthy is their potent inhibition of protein kinases involved in cancer progression, with IC50 values in the low micromolar range reported in recent cell-based assays. Structural-activity relationship (SAR) studies have identified the 4-acetonitrile moiety as critical for target binding, while modifications at the 3-hydroxy position can modulate selectivity profiles.
The compound's mechanism of action has been elucidated through recent crystallographic studies, revealing that 3-Hydroxyquinoline-4-acetonitrile derivatives typically bind to the ATP-binding pocket of target enzymes through a combination of hydrogen bonding and π-π stacking interactions. This binding mode, confirmed by X-ray diffraction analyses published in early 2024, provides a structural basis for the rational design of more potent and selective analogs.
Emerging applications in chemical biology include the use of 3-Hydroxyquinoline-4-acetonitrile as a fluorescent probe for monitoring enzymatic activity in live cells. Researchers have developed derivatives with modified photophysical properties that enable real-time visualization of target engagement, offering new tools for studying intracellular signaling pathways. These probes have shown particular utility in high-content screening applications for drug discovery.
Current challenges in the field include improving the pharmacokinetic properties of 3-Hydroxyquinoline-4-acetonitrile-based compounds, particularly their metabolic stability and oral bioavailability. Recent medicinal chemistry efforts have focused on prodrug strategies and formulation approaches to address these limitations, with some promising preclinical results reported in the past year.
Future research directions likely to gain attention include the exploration of 3-Hydroxyquinoline-4-acetonitrile derivatives as PROTAC (proteolysis targeting chimera) warheads and their application in targeted protein degradation strategies. Preliminary data suggest that the scaffold's binding properties may be particularly suited for this emerging therapeutic modality, potentially opening new avenues for drug development in oncology and other disease areas.
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